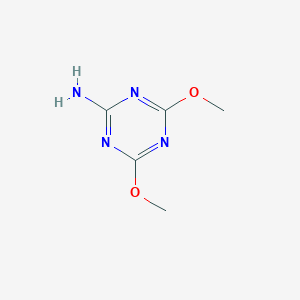

2-Amino-4,6-dimethoxy-1,3,5-triazine

Overview

Description

2-Amino-4,6-dimethoxy-1,3,5-triazine is a type of organic triazine derivative . It is known for its applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

2-Amino-4,6-dimethoxy-1,3,5-triazine can be prepared by reacting cyanuric chloride firstly with the alkoxide, followed by second addition of the amine group . This procedure allows the preparation of 2-chloro-4-alkoxy-6-amino-1,3,5-triazines .Molecular Structure Analysis

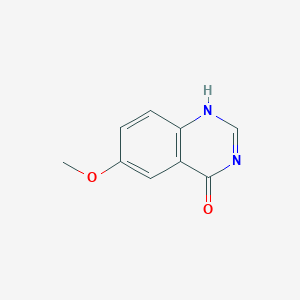

The molecular weight of 2-Amino-4,6-dimethoxy-1,3,5-triazine is 156.14 . Its IUPAC name is 4,6-dimethoxy-1,3,5-triazin-2-ylamine .Chemical Reactions Analysis

DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .Scientific Research Applications

Synthesis of Tri-substituted-1,3,5-Triazines

2-Amino-4,6-dimethoxy-1,3,5-triazine is used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These compounds contain alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Intermediate for Sulfonylurea Herbicide

This compound is used as an intermediate in the production of the sulfonylurea herbicide ethersulfuron . Sulfonylurea herbicides are widely used in agriculture for their high efficiency and low toxicity .

Preparation of Bis (4,6-dimethoxy-1,3,5-triazin-2-yl) Ether

2-Chloro-4,6-dimethoxy-1,3,5-triazine, a derivative of 2-Amino-4,6-dimethoxy-1,3,5-triazine, is used in the preparation of bis (4,6-dimethoxy-1,3,5-triazin-2-yl) ether . This compound has potential applications in various fields of chemistry .

Peptide Coupling Agent

2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides . Peptide purification is a crucial step in peptide synthesis and biochemistry .

Synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride

This compound is used in the synthesis of 4- (4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran . This compound has potential applications in organic synthesis .

Synthesis of Other Carboxylic Functional Groups

The precursor of 2-Amino-4,6-dimethoxy-1,3,5-triazine, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (CDMT), has been used for amide coupling . DMTMM, a derivative of CDMT, has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .

Mechanism of Action

Target of Action

Triazine compounds are known for their wide range of applications, including their use in herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .

Mode of Action

It is known that triazine compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .

Biochemical Pathways

It’s worth noting that some 1,3,5-triazines have shown significant aromatase inhibitory activity .

Result of Action

Some 1,3,5-triazines have shown antitumor activity in human cancer and murine leukemia cell lines .

Action Environment

It’s worth noting that the reaction with dmtmm (2-hydroxy-4,6-dimethoxy-1,3,5-triazine, ho-mdt) is highly water-soluble and can be easily removed from the main reaction product .

Safety and Hazards

properties

IUPAC Name |

4,6-dimethoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHFZZUPCXCRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274836 | |

| Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dimethoxy-1,3,5-triazine | |

CAS RN |

16370-63-1 | |

| Record name | 16370-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the reactivity of 2-azido-4,6-dimethoxy-1,3,5-triazine differ under photochemical and thermal conditions when reacting with ketones?

A1: Under photochemical conditions (irradiation at 254 nm), 2-azido-4,6-dimethoxy-1,3,5-triazine reacts with ketones to yield 3,3-dialkyl derivatives of 5,7-dimethoxy-3H-[1,2,4]oxadiazolo[4.3-a]-s-triazine. This reaction proceeds through the formation of a singlet nitrene, which electrophilically attacks the carbonyl oxygen of the ketone, followed by cyclization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

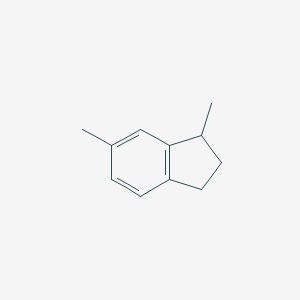

![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)